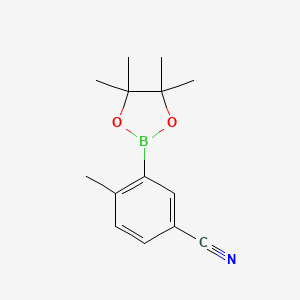

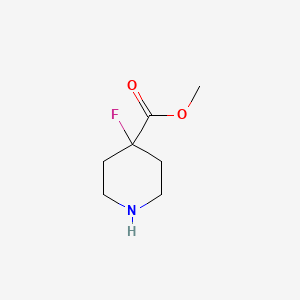

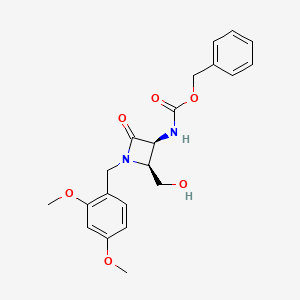

![molecular formula C50H44N2O4 B3030151 1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene CAS No. 872466-50-7](/img/structure/B3030151.png)

1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene involves various chemical reactions, including the Knoevenagel reaction, which is used to synthesize photoluminescent phenylene vinylene oligomers . Another synthesis approach involves the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon for the regiospecific synthesis of heterocycles, demonstrating the versatility of related compounds in synthesizing complex structures with potential aldehyde functionality .

Molecular Structure Analysis

The molecular structure of related compounds such as 1,4-bis((4-nitrophenoxy)methyl)benzene and its derivative has been characterized by elemental and spectral studies, with the derivative also characterized by single crystal analysis . This provides insights into the molecular geometry and potential for forming polymeric materials.

Chemical Reactions Analysis

Chemical reactions involving related compounds include the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3, suggesting a complex formation between the ether and BCl3 . Additionally, the cycloaddition of 1,3-dipolar reagents to Michael acceptors has been used to prepare bis(arylmethanesulfonylpyrroles and pyrazoles), which are evaluated for their antioxidant activity .

Physical and Chemical Properties Analysis

The photophysical characteristics of related compounds have been investigated in various states, including the liquid crystalline state and isotropic melt, as well as in blends with isotactic polypropylene, revealing the potential for controlling emission characteristics . The liquid crystalline properties of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit have been studied, showing fluorescent properties and the influence of molecular structure on mesogenic character . Electropolymerization studies of 1,4-bis(pyrrol-2-yl)benzene have demonstrated the formation of a highly electroactive polymer with a low oxidation potential . Oxidation studies of 1,4-bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene have provided insights into the oxidation process and the behavior of oxidized species within the molecular wire structure .

Scientific Research Applications

Intervalence Transitions and Mixed-Valence Monocations

1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene has been studied for its intervalence charge-transfer (IVCT) properties in mixed-valence monocations. This compound exhibits a broad, strongly solvatochromic IVCT band, indicating its classification as a class-II mixed-valence species. This characteristic is significant for understanding electron-transfer processes and designing materials with specific electronic properties (Barlow et al., 2005).

Intramolecular Electron-Transfer Rates

Research has explored the intramolecular electron-transfer rates in mixed-valence triarylamines, including this compound. This study provides insights into the dynamics of electron transfer within these molecules, which is fundamental for applications in organic electronics and materials science (Lancaster et al., 2009).

Photoluminescent Properties

1,4-Bis-(α-cyano-4-methoxystyryl)benzene, a related compound, has been synthesized and shown to exhibit high photoluminescence. This property is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and other display technologies (Lowe & Weder, 2002).

Antioxidant Activity

Compounds related to this compound have been evaluated for antioxidant activity. This research is essential for understanding the potential of these compounds in pharmaceutical and nutraceutical applications, where antioxidant properties are highly valued (Lavanya et al., 2014).

Electronic Coupling in Mixed-Valence Systems

The electronic coupling in mixed-valence systems involving this compound has been studied. This research contributes to a deeper understanding of how molecular structure influences electronic interactions, which is vital for designing molecular electronic devices (Lambert et al., 2005).

Synthesis of Photoluminescent Fluorophores

A novel synthesis route for 1,4-bis(styryl)benzene fluorophores, closely related to this compound, has been developed. This synthesis is significant for the production of fluorescent materials used in imaging and sensing applications (Naik & Seshadri, 1988).

Mechanism of Action

Target of Action

Similar compounds have been used as hole transport materials in perovskite solar cells .

Mode of Action

It’s known that compounds with similar structures can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that similar compounds can participate in reactions involving the formation of medium-sized bromo/iodo lactones and bromooxepanes .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Similar compounds have been used to enhance the conversion efficiency and stability of perovskite solar cells .

Action Environment

It’s known that the compound is light-sensitive and recommended to be stored at room temperature in a cool and dark place .

properties

IUPAC Name |

4-[(E)-2-[4-[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H44N2O4/c1-53-47-29-21-43(22-30-47)51(44-23-31-48(54-2)32-24-44)41-17-13-39(14-18-41)11-9-37-5-7-38(8-6-37)10-12-40-15-19-42(20-16-40)52(45-25-33-49(55-3)34-26-45)46-27-35-50(56-4)36-28-46/h5-36H,1-4H3/b11-9+,12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWNEIFCIBJISP-WGDLNXRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

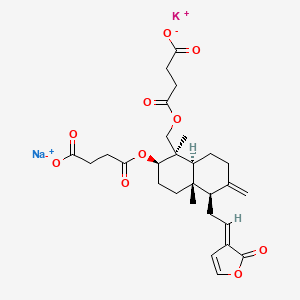

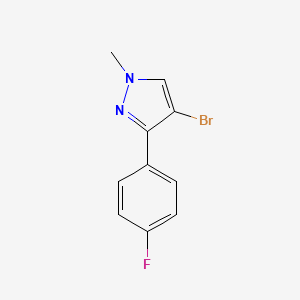

![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)

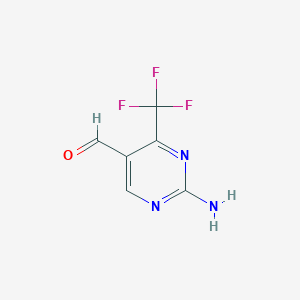

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)